molecular formula C23H27ClN2O6S B4019433 ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

Cat. No.: B4019433
M. Wt: 495.0 g/mol
InChI Key: AWLXLTSJFKMDBS-UHFFFAOYSA-N
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Description

Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a chloro-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a phenylsulfonyl chloride reagent under basic conditions.

    Attachment of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable chloro-methoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenylsulfonyl group can enhance its binding affinity to certain biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate: shares structural similarities with other sulfonyl-containing compounds and piperidine derivatives.

    Phenylsulfonyl Glycine Derivatives: Compounds with similar sulfonyl and glycine moieties.

    Chloro-Methoxyphenyl Derivatives: Compounds containing the chloro-methoxyphenyl group.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities.
  • The presence of the piperidine ring enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O6S/c1-3-32-23(28)17-11-13-25(14-12-17)22(27)16-26(18-9-10-21(31-2)20(24)15-18)33(29,30)19-7-5-4-6-8-19/h4-10,15,17H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXLTSJFKMDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate
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ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate
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ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

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